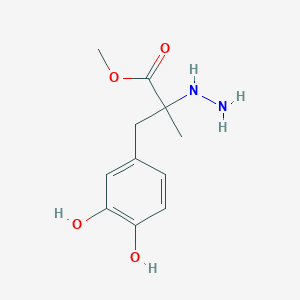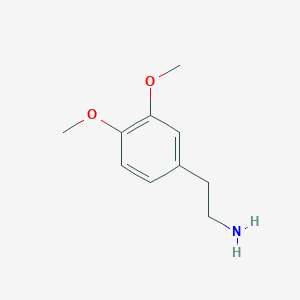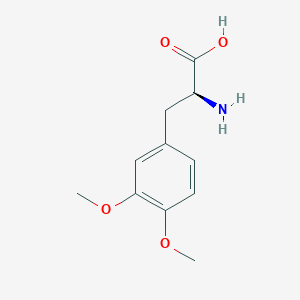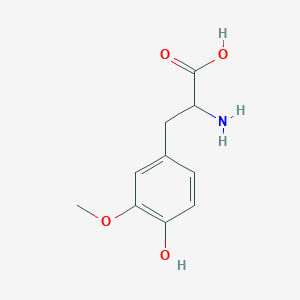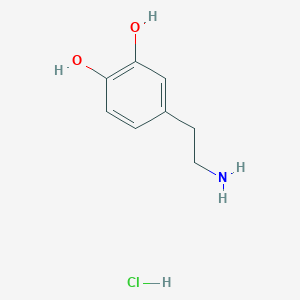
4-((7-Cloroquinolin-4-il)amino)fenol
Descripción general
Descripción
A metabolite of Amodiaquine
Aplicaciones Científicas De Investigación
Actividad antimalárica
El potencial antimalárico de los derivados de 4-((7-Cloroquinolin-4-il)amino)fenol, particularmente las chalconas, se ha explorado debido a sus efectos inhibitorios sobre la cristalización de la hemo, un proceso vital para el parásito causante de la malaria. Los estudios han demostrado que ciertos derivados pueden mostrar valores inhibitorios significativos, lo que indica fuertes mecanismos antimaláricos .
Propiedades anticancerígenas
La investigación ha indicado que los derivados de chalcona de este compuesto exhiben efectos citotóxicos contra las células tumorales de próstata LNCaP humanas. Estos hallazgos sugieren que el compuesto y sus derivados podrían ser potentes agentes anticancerígenos, con derivados específicos que muestran valores bajos de IC50, que miden la efectividad de una sustancia para inhibir una función biológica o bioquímica específica .
Aplicaciones antibacterianas
El potencial antibacteriano de las chalconas derivadas de This compound se ha investigado, particularmente contra Staphylococcus aureus. Estos estudios tienen como objetivo abordar la creciente preocupación por la resistencia microbiana explorando la bioactividad de sustancias naturales y sus derivados .
Síntesis de agentes antimicrobianos
Se han sintetizado derivados de This compound y se han evaluado sus propiedades antimicrobianas. El diseño y la síntesis de estos compuestos están orientados a crear agentes antimicrobianos efectivos que puedan combatir las cepas de bacterias resistentes a los medicamentos .
Reversión de la resistencia a los medicamentos
La flexibilidad estructural de las chalconas permite modificaciones que pueden mejorar sus propiedades antibacterianas. La investigación sobre los derivados de This compound también se centra en revertir la resistencia bacteriana, lo que podría reforzar los efectos antibióticos de los medicamentos existentes .
Química medicinal
En química medicinal, los esqueletos moleculares de los derivados de This compound son de gran interés. Su capacidad de ser modificados fácilmente permite el desarrollo de nuevos compuestos con bioactividades deseadas, lo que los convierte en candidatos prometedores para el desarrollo futuro de fármacos .
Mecanismo De Acción
Target of Action
The primary target of 4-((7-Chloroquinolin-4-yl)amino)phenol is the heme molecule . Heme is a crucial component of hemoglobin, the protein in red blood cells responsible for oxygen transport. In certain conditions, such as malaria, heme crystallization is a key process in the parasite’s lifecycle .
Mode of Action
4-((7-Chloroquinolin-4-yl)amino)phenol interacts with its target by inhibiting heme crystallization . This inhibition disrupts the lifecycle of the malaria parasite, leading to its death . Additionally, the compound has shown cytotoxic effects against certain cancer cells, such as human prostate LNCaP tumor cells .
Biochemical Pathways
The compound affects the heme crystallization pathway, a crucial process in the lifecycle of malaria parasites . By inhibiting this pathway, the compound prevents the parasite from proliferating, thereby halting the progression of the disease .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are efficiently metabolized
Result of Action
The inhibition of heme crystallization by 4-((7-Chloroquinolin-4-yl)amino)phenol leads to the death of the malaria parasite . Additionally, the compound has shown cytotoxic effects against human prostate LNCaP tumor cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-((7-Chloroquinolin-4-yl)amino)phenol. For instance, the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity . .
Análisis Bioquímico
Biochemical Properties
4-((7-Chloroquinolin-4-yl)amino)phenol plays a crucial role in biochemical reactions, particularly in the inhibition of heme crystallization, which is a key mechanism in its antimalarial activity . This compound interacts with enzymes such as β-hematin and proteins involved in heme metabolism. The nature of these interactions involves the binding of 4-((7-Chloroquinolin-4-yl)amino)phenol to the heme moiety, preventing its crystallization and thereby exerting its antimalarial effects .
Cellular Effects
The effects of 4-((7-Chloroquinolin-4-yl)amino)phenol on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce cytotoxic effects, particularly in prostate cancer cells . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, 4-((7-Chloroquinolin-4-yl)amino)phenol has been observed to inhibit the proliferation of cancer cells by interfering with their metabolic processes .
Molecular Mechanism
At the molecular level, 4-((7-Chloroquinolin-4-yl)amino)phenol exerts its effects through several mechanisms. It binds to biomolecules such as heme, inhibiting its crystallization, which is crucial for its antimalarial activity . Additionally, this compound can inhibit or activate enzymes involved in cellular metabolism and gene expression. The binding interactions of 4-((7-Chloroquinolin-4-yl)amino)phenol with these biomolecules lead to changes in their activity, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((7-Chloroquinolin-4-yl)amino)phenol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-((7-Chloroquinolin-4-yl)amino)phenol remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound in vitro and in vivo has demonstrated sustained antimalarial and anticancer activities .
Dosage Effects in Animal Models
The effects of 4-((7-Chloroquinolin-4-yl)amino)phenol vary with different dosages in animal models. At lower doses, this compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications of 4-((7-Chloroquinolin-4-yl)amino)phenol .
Metabolic Pathways
4-((7-Chloroquinolin-4-yl)amino)phenol is involved in several metabolic pathways, particularly those related to heme metabolism . It interacts with enzymes such as β-hematin, influencing metabolic flux and metabolite levels. The compound’s effects on these pathways contribute to its antimalarial and anticancer activities by disrupting the normal metabolic processes of the target cells .
Transport and Distribution
The transport and distribution of 4-((7-Chloroquinolin-4-yl)amino)phenol within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in certain cellular compartments, enhancing its therapeutic effects. The interactions with transporters and binding proteins facilitate its localization to target sites, where it exerts its biological activities .
Subcellular Localization
4-((7-Chloroquinolin-4-yl)amino)phenol is localized to specific subcellular compartments, which is crucial for its activity and function . Targeting signals and post-translational modifications direct this compound to organelles such as the mitochondria and lysosomes. The subcellular localization of 4-((7-Chloroquinolin-4-yl)amino)phenol influences its efficacy by ensuring that it reaches the sites where it can exert its therapeutic effects .
Propiedades
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAVTICKABAMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279366 | |
| Record name | 4-[(7-chloroquinolin-4-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81099-86-7 | |
| Record name | 81099-86-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(7-chloroquinolin-4-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-4-(4-HYDROXYANILINO)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 4-[(7-Chloroquinolin-4-yl)amino]phenol identified as an impurity in amodiaquine, and what analytical techniques were employed for its characterization?
A1: During the analysis of amodiaquine bulk drug samples using reversed-phase high-performance liquid chromatography with ultraviolet detection (HPLC/UV), researchers discovered three unknown impurities []. One of these impurities was identified as 4-[(7-Chloroquinolin-4-yl)amino]phenol (impurity II) through a combination of liquid chromatography/tandem mass spectrometry (LC/MS(n)) and subsequent comparison with a synthesized standard.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

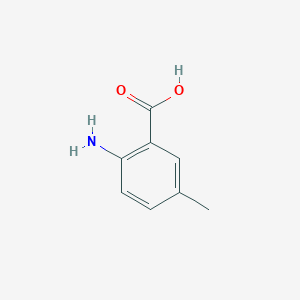
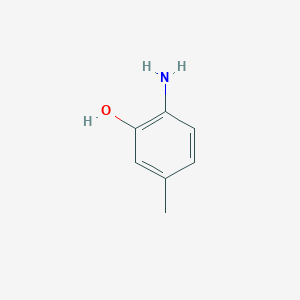

![(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride](/img/structure/B193569.png)
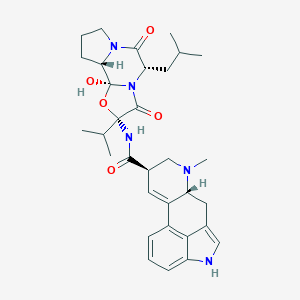
![Cabergoline specified impurity [EP]](/img/structure/B193578.png)
